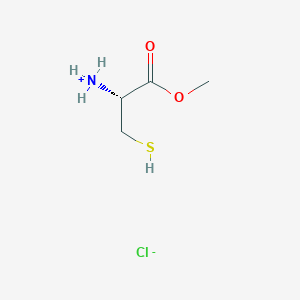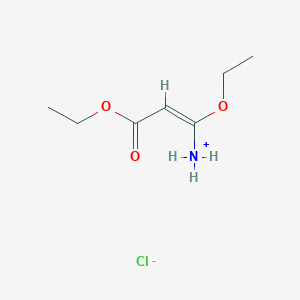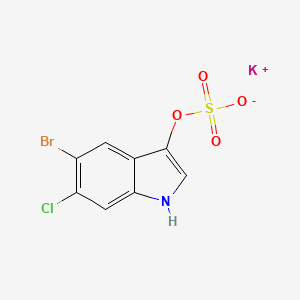
Dipotassium;trichlororuthenium;dichloride;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;trichlororuthenium;dichloride;hydrate is a coordination compound containing ruthenium, potassium, and chlorine atoms Ruthenium is a transition metal known for its catalytic properties and is often used in various chemical reactions and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;trichlororuthenium;dichloride;hydrate typically involves the reaction of ruthenium trichloride hydrate with potassium chloride in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
RuCl3⋅xH2O+2KCl→K2[RuCl3]⋅yH2O
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using high-purity reagents and controlled environments to ensure consistency and quality. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Dipotassium;trichlororuthenium;dichloride;hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands in the coordination sphere of ruthenium can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or carbonyls.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes or metallic ruthenium.
Scientific Research Applications
Dipotassium;trichlororuthenium;dichloride;hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation, oxidation, and polymerization reactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of dipotassium;trichlororuthenium;dichloride;hydrate involves its interaction with molecular targets such as DNA, proteins, and other cellular components. The compound can bind to these targets, leading to changes in their structure and function. For example, its interaction with DNA can result in the inhibition of DNA replication and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ruthenium(III) chloride hydrate: A common precursor for various ruthenium complexes, known for its catalytic activity.
Dipotassium ruthenate: Another ruthenium compound with oxidation state +6, used in different catalytic applications.
Potassium perruthenate: A ruthenium compound with oxidation state +7, known for its strong oxidizing properties.
Uniqueness
Dipotassium;trichlororuthenium;dichloride;hydrate is unique due to its specific coordination environment and the presence of both potassium and chloride ligands. This unique structure imparts distinct chemical and physical properties, making it suitable for specific catalytic and material science applications.
Properties
IUPAC Name |
dipotassium;trichlororuthenium;dichloride;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVGBBZEPHUDFZ-UHFFFAOYSA-I |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].Cl[Ru](Cl)Cl.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5H2K2ORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1R)-2-methoxy-2-oxo-1-phenylethyl]azanium;chloride](/img/structure/B7799812.png)
![sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7799815.png)



